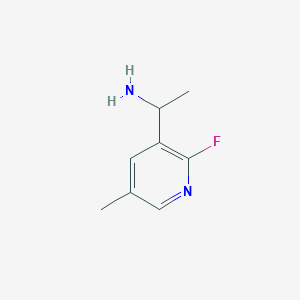
1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMePyEA and has a molecular formula of C8H11FN2. In
作用機序
FMePyEA acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the SERT and NET, preventing the reuptake of serotonin and norepinephrine, respectively. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to an antidepressant and anxiolytic effect. FMePyEA also inhibits the reuptake of dopamine, which may contribute to its potential use in the treatment of cocaine addiction.
Biochemical and Physiological Effects:
FMePyEA has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, leading to an antidepressant and anxiolytic effect. FMePyEA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons. Additionally, FMePyEA has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of FMePyEA is its high yield synthesis method, which makes it efficient for laboratory use. FMePyEA is also selective for the SERT and NET, making it a potential candidate for the treatment of depression and anxiety disorders. However, FMePyEA has limitations in terms of its potential use as a therapeutic agent. It has a short half-life and may require frequent dosing, and its effects on other neurotransmitters such as dopamine need to be further studied.
将来の方向性
There are several future directions for research on FMePyEA. One potential direction is to study its potential use in the treatment of cocaine addiction. Further research is needed to determine the optimal dosing and frequency of administration. Another direction is to study the effects of FMePyEA on other neurotransmitters such as dopamine and gamma-aminobutyric acid (GABA). Additionally, the potential use of FMePyEA in combination with other antidepressant or anxiolytic agents should be explored. Overall, FMePyEA has the potential to be a valuable therapeutic agent for the treatment of depression, anxiety disorders, and cocaine addiction, and further research is needed to fully understand its potential.
In conclusion, 1-(2-Fluoro-5-methylpyridin-3-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of FMePyEA as a therapeutic agent.
合成法
The synthesis of FMePyEA involves the reaction of 2-fluoro-5-methylpyridine with ethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The product obtained is then purified using column chromatography or recrystallization. The yield of FMePyEA obtained through this method is typically high, making it an efficient synthesis method for laboratory use.
科学的研究の応用
FMePyEA has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), making it a potential candidate for the treatment of depression and anxiety disorders. FMePyEA has also been studied for its potential use in the treatment of cocaine addiction, as it has been found to inhibit the reuptake of dopamine.
特性
IUPAC Name |
1-(2-fluoro-5-methylpyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-5-3-7(6(2)10)8(9)11-4-5/h3-4,6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZSRNMMAIXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

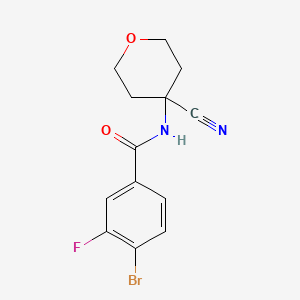

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2909110.png)
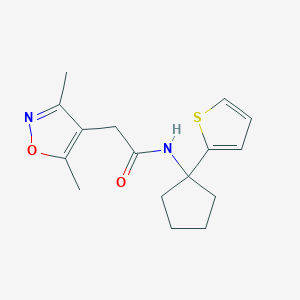

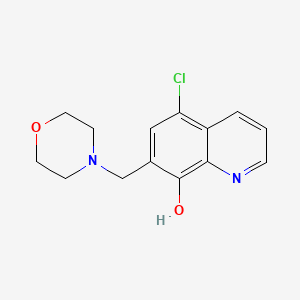

![N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2909117.png)
![N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2909120.png)
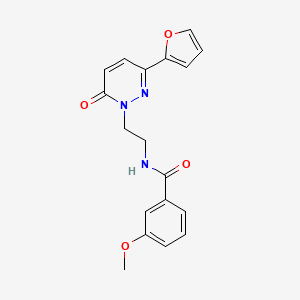
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)


